REACTION_CXSMILES
|
[OH:1]/[N:2]=[C:3](\Cl)/[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.CO[CH:13]=[CH:14][C:15](=[O:17])[CH3:16].C(N(CC)CC)C>ClCCl>[C:4]1([C:3]2[C:14]([C:15](=[O:17])[CH3:16])=[CH:13][O:1][N:2]=2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1
|
Name
|
( E )-
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.41 g
|
Type
|
reactant
|
Smiles
|
O\N=C(\C1=CC=CC=C1)/Cl
|
Name
|
|
Quantity
|
4.77 mL
|
Type
|
reactant
|
Smiles
|
COC=CC(C)=O
|
Name
|
|
Quantity
|
48 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
6.64 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred at 5° C. for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
the temperature below 5° C
|
Type
|
CUSTOM
|
Details
|
the ice-bath was removed
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
(resulting in
|
Type
|
TEMPERATURE
|
Details
|
an increase in temperature to 32° C
|
Type
|
TEMPERATURE
|
Details
|
Then the mixture was re-cooled under ice-bath
|
Type
|
TEMPERATURE
|
Details
|
cooling for another 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the ice-bath was removed again
|
Type
|
TEMPERATURE
|
Details
|
to warm up to room temperature
|
Type
|
WAIT
|
Details
|
left overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
The resulting mixture was then poured into HCl (1 N) and ice-water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was then dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to leave a yellow oil
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography (SiO2, heptane:ethyl acetate=100:0 to 50:50)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=NOC=C1C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.35 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |